2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid
Overview
Description
2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid is a chemical compound with the molecular formula C13H23NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Mechanism of Action
Target of Action
It is known to be used as a linker in the development of protacs (proteolysis-targeting chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Mode of Action
The compound acts as a rigid linker in PROTAC development . The rigidity of the linker may impact the 3D orientation of the degrader and thus ternary complex formation . This can lead to the optimization of drug-like properties .
Biochemical Pathways
In general, protacs operate through the ubiquitin-proteasome system, a major pathway for protein degradation in cells .
Pharmacokinetics
The optimization of drug-like properties is one of the goals when using this compound as a linker in protac development .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target protein of the PROTAC. In general, the result would be the degradation of the target protein, which could have various effects depending on the function of the protein .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the activity of a protac .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.
Introduction of the Boc Group: The Boc group is introduced by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Addition of the Propanoic Acid Moiety: The final step involves the addition of the propanoic acid group to the Boc-protected piperidine. This can be achieved through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of pharmaceuticals and drug candidates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]propanoic acid can be compared with other similar compounds, such as:
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound also contains a Boc-protected piperidine ring but with different functional groups.
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound has a phenyl group attached to the piperidine ring, providing different chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and applications in various fields.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9(11(15)16)10-5-7-14(8-6-10)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNNOLMIECALJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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